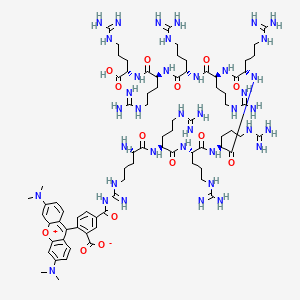![molecular formula C27H27F3N6O3S B12405278 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide: is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide involves multiple steps, including the formation of key intermediates and the introduction of functional groups. The general synthetic route can be outlined as follows:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of a suitable starting material with reagents such as piperidine and appropriate catalysts under controlled conditions.
Introduction of the Pyrimidine and Pyridine Rings: The next step involves the introduction of the pyrimidine and pyridine rings through a series of coupling reactions. These reactions typically require the use of palladium catalysts and ligands to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. This step is crucial for imparting the desired chemical properties to the compound.
Formation of the Sulfonamide Group: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine and pyrimidine rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) in the presence of suitable solvents.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced analogs of the pyridine and pyrimidine rings.
Substitution: Functionalized derivatives with different substituents on the trifluoromethyl and sulfonamide groups.
科学研究应用
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: The compound can interact with receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affect Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins.
相似化合物的比较
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide: can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid
- 3,3,3-trifluoro-DL-alanine
- Elexacaftor
-
Uniqueness: : The presence of the trifluoromethyl group, piperidine ring, and sulfonamide group in a single molecule imparts unique chemical and biological properties to the compound. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it distinct from other similar compounds.
属性
分子式 |
C27H27F3N6O3S |
|---|---|
分子量 |
572.6 g/mol |
IUPAC 名称 |
3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide |
InChI |
InChI=1S/C27H27F3N6O3S/c28-27(29,30)12-16-40(37,38)36-23-9-10-24(20-7-2-1-6-19(20)23)39-25-21(8-4-14-32-25)22-11-15-33-26(35-22)34-18-5-3-13-31-17-18/h1-2,4,6-11,14-15,18,31,36H,3,5,12-13,16-17H2,(H,33,34,35)/t18-/m0/s1 |
InChI 键 |
HLEZGQAFDDCWDE-SFHVURJKSA-N |
手性 SMILES |
C1C[C@@H](CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F |
规范 SMILES |
C1CC(CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






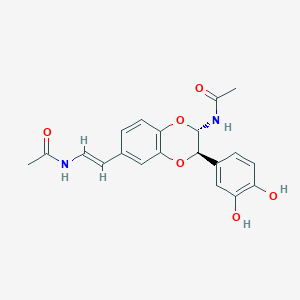
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
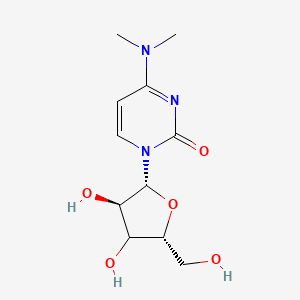
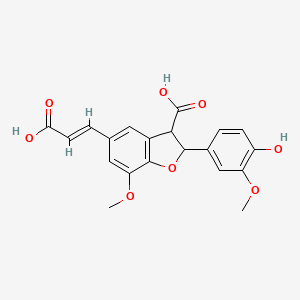

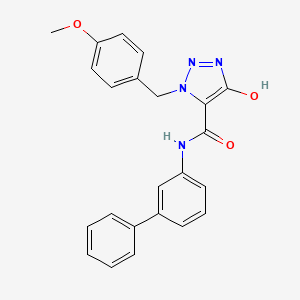
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
